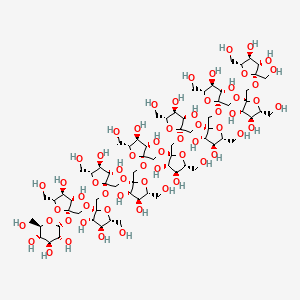

Fructo-oligosaccharide DP12/GF11

Description

General Overview of Fructo-oligosaccharides (FOS) and Fructan Classification.cambridge.orgresearchgate.net

Fructans are a group of carbohydrates composed of fructose (B13574) units. nih.gov They are classified based on the type of glycosidic linkage between the fructose monomers and their degree of polymerization (DP), which refers to the number of monosaccharide units in the polymer chain. nih.govcambridge.orgresearchgate.net The main types of fructans include inulin (B196767), levan, and neofructans. frontiersin.org Inulin-type fructans are characterized by linear chains of fructose molecules linked by β-(2→1) glycosidic bonds. cambridge.orgnih.gov Levan-type fructans consist of fructose units linked by β-(2→6) glycosidic bonds and can be linear or branched. frontiersin.orgwikipedia.orgmdpi.com Neofructans have an internal glucose unit and can have either β-(2→1) or β-(2→6) linkages. frontiersin.org

Fructo-oligosaccharides are a sub-class of fructans with a relatively low degree of polymerization, typically ranging from 2 to 10 fructose units. researchgate.netnih.gov They are often produced commercially by the enzymatic hydrolysis of inulin or through synthesis from sucrose (B13894). wikipedia.orgcaldic.com

Structural Characteristics of FOS: Glucosyl and Fructosyl Units.frontiersin.orgwikipedia.orgmdpi.comwikipedia.orgnih.gov

Fructo-oligosaccharides are composed of a chain of fructose (Fru) units and typically have a terminal glucose (Glc) unit at the non-reducing end. wikipedia.orgcreative-biolabs.com The general structure can be represented as GFn, where 'G' is the glucosyl unit, 'F' is the fructosyl unit, and 'n' is the number of fructose units. wikipedia.org For example, 1-kestose (B104855) (GF2) consists of one glucose molecule and two fructose molecules. researchgate.net The fructose units are of the fructofuranose form, a five-membered ring structure. mdpi.com The terminal glucose unit is linked to the fructose chain via an α(1→2) glycosidic bond, similar to sucrose. researchgate.net

Significance of Glycosidic Linkage Types (e.g., β-(2→1), β-(2→6)).cambridge.orgresearchgate.netnih.gov

The type of glycosidic linkage between the fructose units is a critical determinant of the fructan's structure and properties. frontiersin.org The most common linkage in FOS derived from inulin is the β-(2→1) bond, which connects the C2 of one fructose molecule to the C1 of the next. cambridge.orgresearchgate.net This specific configuration is what makes these FOS resistant to hydrolysis by human digestive enzymes, which primarily recognize α-glycosidic bonds. cambridge.orgukessays.com

In contrast, levan-type fructans feature β-(2→6) linkages, connecting the C2 of one fructose to the C6 of the adjacent one. frontiersin.orgwikipedia.org Some fructans, known as graminans, can have both β-(2→1) and β-(2→6) linkages, resulting in a branched structure. frontiersin.org The type of linkage influences the solubility, viscosity, and fermentation characteristics of the fructan. wikipedia.orgukessays.com

Defining Degree of Polymerization (DP) in Oligosaccharides.cambridge.orgresearchgate.netnih.gov

The degree of polymerization (DP) is a fundamental concept in carbohydrate chemistry that quantifies the number of monosaccharide units in an oligosaccharide or polysaccharide chain. nih.govresearchgate.net It is a key parameter used to classify and characterize these complex carbohydrates. oregonstate.edu The DP can be determined using various analytical techniques, including chromatography and mass spectrometry. patsnap.com

Classification of FOS (DP3-DP12) and High Polymerization Degree Fructans (HPD, DP > 12).cambridge.orgresearchgate.netnih.gov

Fructans are broadly categorized based on their DP. Fructo-oligosaccharides (FOS) are generally considered to have a DP ranging from 3 to 12. cambridge.orgresearchgate.net These are often referred to as short-chain FOS (sc-FOS). researchgate.net Compounds with a DP greater than 12 are classified as high polymerization degree (HPD) fructans, which include inulin. cambridge.org Native chicory inulin, for instance, has a DP that can range from 2 to over 60, with an average DP of around 12. cambridge.orgnih.gov The enzymatic hydrolysis of inulin yields oligofructose, which has a lower average DP, typically between 2 and 8. cambridge.orgnih.gov

| Category | Degree of Polymerization (DP) |

| Fructo-oligosaccharides (FOS) | 3-12 |

| High Polymerization Degree (HPD) Fructans | >12 |

Specific Structural Definition of Fructo-oligosaccharide DP12/GF11 (G-F11 structure).frontiersin.orgwikipedia.orgwikipedia.org

Fructo-oligosaccharide DP12, also denoted as GF11, is a specific FOS molecule with a precise structure. It consists of a chain of eleven fructose (Fru) units linked together by β-(2→1) glycosidic bonds, with a single terminal glucose (Glc) unit at the non-reducing end. medchemexpress.com This structure can be represented as Glc-(Fru)11. The total degree of polymerization is 12, accounting for the one glucose and eleven fructose units. nih.gov

| Component | Number of Units |

| Glucose (Glucosyl unit) | 1 |

| Fructose (Fructosyl units) | 11 |

| Total Degree of Polymerization (DP) | 12 |

Rationale for Dedicated Research on this compound

The specific chain length of fructo-oligosaccharides can influence their physicochemical and biological properties. Research dedicated to a single, well-defined FOS molecule like DP12/GF11 allows for a more precise understanding of its behavior compared to studies using mixtures of FOS with varying chain lengths. This specificity is crucial for elucidating the exact mechanisms of action in biological systems, including its fermentation profile by gut microbiota and its potential physiological effects. By isolating and studying a pure compound like DP12/GF11, researchers can establish a clearer structure-function relationship, which is essential for developing targeted applications in food science and health.

Current State and Research Trends in High DP FOS Synthesis and Characterization

Fructo-oligosaccharides (FOS) are polymers consisting of fructose units, typically with a terminal glucose molecule. nih.gov Those with a high degree of polymerization (DP), such as Fructo-oligosaccharide DP12 (GF11), are of increasing scientific interest. GF11 is a specific FOS composed of a chain of eleven fructose units linked by β-(2→1) glycosidic bonds, with a single D-glucosyl unit at the non-reducing end, resulting in a DP of 12. medchemexpress.comnih.gov Research is actively exploring methods for controlled synthesis and detailed characterization of these long-chain fructans to understand their unique properties and potential applications.

The synthesis of high DP FOS is a complex area of research, primarily focusing on enzymatic and microbial methods. mdpi.com Commercial production has historically favored short-chain FOS (scFOS) with a DP between 2 and 10. nih.gov However, achieving higher degrees of polymerization, such as DP12, requires specific strategies to control the chain elongation process.

Enzymatic Synthesis: The primary method for FOS production is through the action of fructosyltransferases (FTFs), which catalyze the transfer of fructose units from a donor substrate, most commonly sucrose, to an acceptor molecule. nih.gov

Controlling Polymerization: The degree of polymerization is influenced by several factors, including the source of the enzyme, substrate concentration, and reaction time. nih.gov Lower initial sucrose concentrations can lead to the production of larger FOS (e.g., DP5 and DP6), while higher concentrations favor shorter chains. nih.gov The formation of FOS with a higher DP can take more time as the initial products, like kestose (DP3) and nystose (B80899) (DP4), act as substrates for further elongation. researchgate.net

Enzyme Specificity: The type of enzyme used is critical. Fructosyltransferases and β-fructofuranosidases from various fungal and bacterial sources are employed. nih.govfrontiersin.org For instance, inulosucrases are a class of FTFs that can synthesize inulin-type fructans with β-(2→1) linkages. nih.gov Research into novel enzymes, such as the inulosucrase from Lactobacillus gasseri, has shown the potential to synthesize FOS and even transfer fructose to other acceptors, creating novel oligosaccharides. nih.gov Some enzymes, like those from Xanthomonas oryzae, can produce FOS with DP≥5 as the major products. frontiersin.org

Microbial Production: Another significant trend is the use of whole microbial cells as "factories" for fructan synthesis. This approach can be more efficient than using isolated enzymes. nih.gov

Yeast Cell Factories: Yeasts are being engineered to produce fructans. Microbial fructan synthesis is often more efficient than plant-based extraction because it relies on a single enzyme reaction from sucrose. nih.gov

Bacterial Synthesis: Various bacteria, including species of Bacillus and lactic acid bacteria, are known to produce fructans. nih.govnih.gov While many bacteria produce levan-type fructans with β-(2→6) linkages, some, like certain Lactobacillus species, produce inulin-type FOS. nih.govnih.gov However, microbial inulin is often produced as shorter-chain FOS (DP 3–5). nih.gov The challenge lies in controlling the process to favor the synthesis of specific high DP molecules like GF11.

Characterization Techniques: Accurate characterization of high DP FOS is essential to understand the distribution of chain lengths and structural features in a given sample.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique. nih.gov Specifically, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is highly sensitive and effective for analyzing FOS and inulins with varying DPs, allowing for the evaluation of structural differences. nih.govnih.gov A method using a SweetSep™ AEX200 column has been developed for analyzing inulin-type fructans with a DP up to 65. chromatographyonline.com

Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular weight distribution and confirming the DP of fructan mixtures. nih.gov Researchers have found that the choice of matrix is crucial, with 2,5-dihydroxy benzoic acid (2,5-DHB) being effective for FOS analysis and 3-aminoquinoline (B160951) (3-AQ) being better suited for inulins with a higher DP. nih.gov

Research Findings on High DP FOS Synthesis

Below is a table summarizing key research findings related to the enzymatic synthesis of fructo-oligosaccharides, highlighting the conditions that influence the degree of polymerization.

| Enzyme/Microorganism Source | Substrate | Key Findings & Conditions | Resulting DP | Reference |

| Lactobacillus gasseri (Inulosucrase) | Sucrose (300 g/L) | Max FOS formation (45%) at 55°C, pH 5.2, after 24h. Demonstrated transfer to other acceptors. | 3-9 | nih.gov |

| Aspergillus aculeatus (Viscozyme L) | Sucrose | Exhibits high transfructosylation activity and a high transferase/hydrolase ratio. | Primarily short-chain | nih.gov |

| Fungal β-fructofuranosidases | Sucrose | Lower sucrose concentrations lead to the production of larger FOS. | DP5, DP6 and higher | nih.gov |

| Neobacillus bataviensis (Inulosucrase) | Sucrose | Optimal activity at pH 6.5 and 55°C, producing inulin with a 50.6% yield. | 3 to ~40 | researchgate.net |

| Aspergillus niger | Sucrose | One of the pioneering organisms for commercial FOS production, mainly short-chain. | Primarily DP < 10 | frontiersin.org |

Structure

2D Structure

Properties

Molecular Formula |

C72H122O61 |

|---|---|

Molecular Weight |

1963.7 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C72H122O61/c73-1-24-36(86)48(98)49(99)61(121-24)133-72(60(110)47(97)35(12-84)132-72)23-120-71(59(109)46(96)34(11-83)131-71)22-119-70(58(108)45(95)33(10-82)130-70)21-118-69(57(107)44(94)32(9-81)129-69)20-117-68(56(106)43(93)31(8-80)128-68)19-116-67(55(105)42(92)30(7-79)127-67)18-115-66(54(104)41(91)29(6-78)126-66)17-114-65(53(103)40(90)28(5-77)125-65)16-113-64(52(102)39(89)27(4-76)124-64)15-112-63(51(101)38(88)26(3-75)123-63)14-111-62(13-85)50(100)37(87)25(2-74)122-62/h24-61,73-110H,1-23H2/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+/m1/s1 |

InChI Key |

FTSSQIKWUOOEGC-RULYVFMPSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Production Methodologies for Fructo Oligosaccharide Dp12/gf11

Enzymatic Synthesis Pathways

The industrial production of Fructo-oligosaccharides is predominantly achieved through enzymatic processes. frontiersin.orgnih.gov These methods utilize the transfructosylating capabilities of specific enzymes to synthesize FOS from substrates like sucrose (B13894). nih.govnih.gov The enzymatic synthesis involves the transfer of a fructosyl moiety from a donor molecule, typically sucrose, to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain. nih.govnih.gov This process is a complex interplay of synthesis and hydrolysis reactions occurring simultaneously. nih.gov

Fructosyltransferase (FTase) Enzymes: Sources (Microbial, Plant) and Characterization

Fructosyltransferases (FTases; EC 2.4.1.9) are the primary enzymes responsible for FOS synthesis. nih.gov These enzymes catalyze the transfer of a fructosyl group from a donor to an acceptor. nih.gov FTases are found in a variety of organisms, including plants, bacteria, yeasts, and molds. frontiersin.orgnih.gov Microbial sources are generally preferred for industrial production due to higher yields. researchgate.net

Sources of Fructosyltransferase Enzymes

| Source Type | Examples |

|---|---|

| Microbial | Aspergillus spp. (A. oryzae, A. niger), Aureobasidium pullulans, Penicillium spp., Lactobacillus spp. nih.govresearchgate.net |

| Plant | Cichorium intybus (chicory), Helianthus tuberosus (Jerusalem artichoke) nih.govresearchgate.net |

Enzymes with fructosyltransferase activity are classified within the glycoside hydrolase (GH) families, primarily GH32 and GH68. frontiersin.org Fungi and plants are major sources of GH32 family enzymes, while bacteria are known for producing GH68 family enzymes. frontiersin.org

Inulosucrase (EC 2.4.1.9) Specificity and Activity

Inulosucrases are a type of fructansucrase that synthesize inulin-type fructans with β-2,1 glycosidic linkages. nih.gov These enzymes utilize sucrose as a substrate for transfructosylation, leading to the formation of fructo-oligosaccharides. nih.gov The specificity of inulosucrase lies in its ability to catalyze the formation of these β-2,1 linkages, which are characteristic of inulin (B196767) and inulin-type FOS. nih.gov

Research on inulosucrase from Lactobacillus gasseri has demonstrated its capability to synthesize FOS. nih.gov The crystal structure of inulosucrase reveals a binding pocket for sucrose that is highly similar to that of other GH68 fructansucrases, indicating a conserved mechanism for substrate binding and cleavage. nih.gov The binding of the initial transfructosylation product, 1-kestose (B104855), within the enzyme's active site provides insight into how inulin-type linkages are formed. nih.gov

Levansucrase (EC 2.4.1.10) Specificity and Activity

Levansucrases are bacterial enzymes that primarily synthesize levan, a polymer of fructose (B13574) units linked by β-2,6 glycosidic bonds. nih.gov However, these enzymes also produce short-chain fructo-oligosaccharides (FOS) as part of their activity. nih.govfranciscoploulab.eu The activity of levansucrase involves the transfer of fructosyl residues from sucrose to water (hydrolysis) or to other acceptor molecules like sucrose or growing fructan chains (transfructosylation). nih.gov

The enzyme Levansucrase Lsc3 from Pseudomonas syringae pv. tomato is noted for its high catalytic activity and stability, making it a candidate for biotechnological synthesis of FOS. nih.gov The production of FOS by levansucrases can be influenced by reaction conditions. franciscoploulab.eu

β-Fructofuranosidase (FFase, EC 3.2.1.26) Transfructosylation Potential

β-Fructofuranosidases, also known as invertases, are enzymes that hydrolyze sucrose into glucose and fructose. google.com However, many β-fructofuranosidases also possess significant transfructosylation activity, enabling them to synthesize FOS. nih.govgoogle.com This transfructosylating capability is the basis for their use in industrial FOS production. google.com

Enzymes from fungal sources like Aspergillus spp. and Aureobasidium pullulans are well-known for their ability to produce inulin-type FOS with β-(2→1) linkages from sucrose. google.com The synthesis occurs through a disproportionation reaction where FOS molecules act as both donors and acceptors, leading to the elongation of the fructan chain. google.com For instance, a β-fructofuranosidase from Aureobasidium melanogenum demonstrated high FOS synthesis activity, yielding significant amounts of 1-kestose (GF2), nystose (B80899) (GF3), and fructofuranosylnystose (GF4). nih.gov

Substrate Specificity and Reaction Kinetics for DP12/GF11 Formation

The formation of FOS, including longer chains like DP12/GF11, is a result of a series of consecutive disproportionation reactions. nih.gov The initially synthesized shorter FOS (like 1-kestose) can then act as both fructosyl donors and acceptors, leading to the production of FOS with a higher degree of polymerization. nih.gov The synthesis of a specific DP, such as DP12, occurs as the reaction progresses and the concentration of lower DP FOS decreases while higher DP FOS increases. nih.gov

The kinetics of the enzymatic reaction are complex, involving both synthesis (transfructosylation) and hydrolysis. nih.gov High substrate concentrations, particularly of sucrose, generally favor the transfructosylation reaction over hydrolysis, thus promoting FOS synthesis. frontiersin.org However, very high sucrose concentrations can also lead to substrate inhibition in some enzymes. researchgate.net

Optimization of Enzymatic Reaction Parameters (pH, Temperature, Concentration, Time)

Optimizing reaction parameters is crucial for maximizing the yield and productivity of FOS synthesis, including the formation of DP12/GF11. mdpi.comresearchgate.net Key parameters that are typically optimized include pH, temperature, substrate concentration, and reaction time. mdpi.comresearchgate.netnih.gov

Table of Optimized Reaction Parameters for FOS Production

| Enzyme/Source | Optimal pH | Optimal Temperature (°C) | Optimal Substrate Concentration | Optimal Reaction Time | Reference |

|---|---|---|---|---|---|

| Aspergillus niger Fructosyltransferase | 5.5 | 65 | 800 g/L Sucrose | Not specified | mdpi.com |

| Aureobasidium pullulans Transfructosylating enzymes | Not specified | Not specified | 500 g/L Sucrose | 48-72 hours | nih.gov |

| Lactobacillus gasseri Inulosucrase | 5.2 | 55 | 300 g/L Sucrose | 24 hours | nih.gov |

| Fructosyltransferase from A. aculeatus | 4.5 | 55 | Not specified | Not specified | researchgate.net |

Enzyme Engineering and Directed Evolution for Enhanced DP12/GF11 Yield and Specificity

The synthesis of fructo-oligosaccharides is catalyzed by fructosyltransferases (FTases), enzymes that transfer fructose moieties from a donor substrate, typically sucrose, to a growing acceptor chain. researchgate.net However, native enzymes often produce a mixture of FOS with varying degrees of polymerization (DP), and the yield of a specific high-DP oligosaccharide like DP12 can be low. mdpi.com To overcome these limitations, enzyme engineering and directed evolution are employed to tailor enzyme properties for improved activity, specificity, and stability. nih.govmdpi.com

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired characteristics. nih.govjournalspub.info This involves creating a large library of enzyme variants through random mutagenesis or gene recombination and then screening them for improved performance. For the production of DP12/GF11, the key objectives of enzyme engineering are to:

Increase Processivity: Modifying the enzyme's active site to favor the addition of more fructose units to the growing chain before the product is released.

Reduce Hydrolytic Activity: Many fructosyltransferases also exhibit hydrolytic activity, breaking down the newly synthesized FOS. nih.gov Engineering the enzyme to reduce this side reaction can significantly increase the yield of longer-chain FOS.

Enhance Specificity: Altering the enzyme to specifically synthesize β(2-1) linkages, which are characteristic of inulin-type fructans like GF11.

Computational modeling and in silico screening can be used to predict beneficial mutations, reducing the experimental workload required to identify improved enzyme variants. ethz.ch By targeting specific regions of the enzyme, such as substrate-binding sites, it is possible to create biocatalysts that are highly efficient in producing FOS with a controlled and higher degree of polymerization. nih.gov

Microbial Fermentation Strategies for Fructo-oligosaccharide DP12/GF11 Production

Microbial fermentation is a common method for producing FOS, utilizing whole microbial cells as biocatalysts. researchgate.netnih.gov This approach can be a one-stage process, where the microorganism produces the necessary enzymes and synthesizes FOS directly from a substrate like sucrose in the fermentation broth. nih.gov

Identification and Characterization of Novel DP12/GF11 Producing Microorganisms

The search for microorganisms capable of producing high-DP FOS is an ongoing area of research. Fungi are a primary source of the fructosyltransferases used in FOS production. mdpi.com Strains of Aspergillus and Aureobasidium are well-known FOS producers. nih.govmdpi.com

Research focuses on isolating and screening new microbial strains from diverse environments. For instance, Aspergillus ibericus has been identified as a producer of microbial-FOS. mdpi.com The characterization of these novel microorganisms involves analyzing the profile of FOS they produce, including the maximum DP achieved. The goal is to find strains that naturally produce a higher proportion of long-chain FOS, which would then serve as a starting point for further optimization through genetic engineering or process control.

| Microorganism | Substrate | Typical FOS Produced | Reference |

| Aureobasidium pullulans | Sucrose | Mixture of FOS | nih.gov |

| Aspergillus spp. | Sucrose | Mixture of FOS | mdpi.com |

| Aspergillus ibericus | Sucrose | FOS mixture including neoseries oligosaccharides | mdpi.com |

| Lactobacillus paracasei 1195 | FOS, Inulin | Metabolizes FOS | unl.edu |

This table is interactive and represents examples of microorganisms involved in FOS production or metabolism.

Genetic and Metabolic Engineering for Controlled DP Profile

Once a promising microorganism is identified, genetic and metabolic engineering techniques can be applied to enhance its ability to produce DP12/GF11. nih.gov This involves modifying the organism's genetic makeup to control the expression and activity of enzymes involved in FOS synthesis and degradation. researchgate.net

Key strategies include:

Knockout of Degrading Enzymes: Many microbes possess enzymes that can break down FOS. Identifying and deleting the genes for these enzymes can prevent the degradation of the desired DP12 product.

Pathway Engineering: Modifying related metabolic pathways to ensure a sufficient supply of precursor molecules and energy for the synthesis process. researchgate.net

Studies on Lactobacillus plantarum and Lactobacillus paracasei have identified the gene clusters responsible for FOS metabolism. unl.edunih.gov This knowledge of the genetic basis for FOS utilization and breakdown is crucial for engineering strains that accumulate, rather than consume, specific FOS products. For example, by understanding the transport systems (like phosphotransferase systems) and hydrolytic enzymes (like β-fructofuranosidases), scientists can manipulate these systems to favor the production and accumulation of longer-chain FOS. nih.gov

Bioreactor Design and Fermentation Process Optimization

The design of the bioreactor and the optimization of fermentation parameters are critical for maximizing the production of DP12/GF11. Enzyme membrane bioreactors (EMBRs) are a promising technology for FOS production. mdpi.combohrium.com In an EMBR, the enzyme is retained by a membrane, while the smaller product molecules can be continuously removed. nih.gov This helps to overcome product inhibition, where the accumulation of FOS and by-products like glucose can slow down the synthesis reaction. bohrium.com

Optimization of fermentation conditions includes:

Substrate Concentration: High substrate concentrations can favor the transfructosylation reaction over hydrolysis, leading to longer FOS chains.

pH and Temperature: Maintaining optimal pH and temperature for the specific fructosyltransferase is crucial for its activity and stability.

Dissolved Oxygen: For aerobic microorganisms, controlling the dissolved oxygen concentration can significantly impact enzyme production and FOS synthesis. nih.gov

Fed-batch and Continuous Culture: These strategies involve the controlled addition of substrate throughout the fermentation, which can help to maintain high productivity and achieve a higher final product concentration. bohrium.com

| Parameter | Effect on FOS Production | Optimization Strategy | References |

| Substrate Concentration | High concentration favors transfructosylation | Controlled feeding, high initial concentration | nih.gov |

| Product Removal | Prevents enzyme inhibition | Use of Enzyme Membrane Bioreactor (EMBR) | mdpi.combohrium.com |

| pH / Temperature | Affects enzyme activity and stability | Maintain optimal conditions for the specific enzyme | frontiersin.org |

| Dissolved Oxygen | Influences microbial growth and enzyme expression | Control DO levels in the bioreactor | nih.gov |

This interactive table summarizes key parameters for optimizing FOS production in a bioreactor.

Hydrolytic Production from High Molecular Weight Fructans

An alternative to synthesizing FOS from simple sugars is the controlled hydrolysis of high molecular weight fructans, such as inulin. nih.gov Inulin is a polysaccharide composed of long chains of fructose units, with DP values that can exceed 60. nih.gov This method generally yields a product with higher purity and a higher average DP compared to synthesis from sucrose. nih.gov

Controlled Enzymatic Hydrolysis of Inulin

The breakdown of inulin into shorter-chain FOS, including DP12, is achieved using specific enzymes called inulinases. There are two main types:

Endo-inulinases (EC 3.2.1.7): These enzymes cleave internal β(2-1) linkages within the inulin chain, randomly breaking it down into a mixture of FOS with varying chain lengths. nih.govnih.gov

Exo-inulinases: These enzymes act on the end of the inulin chain, releasing fructose units one by one.

For the production of DP12/GF11, endo-inulinases are particularly useful. By carefully controlling the reaction conditions—such as enzyme concentration, substrate concentration, temperature, pH, and reaction time—it is possible to steer the hydrolysis process to maximize the yield of the desired DP fraction. frontiersin.orgresearchgate.net For example, a study on the hydrolysis of inulin using an endoinulinase from Aspergillus tritici optimized conditions to achieve a high yield of FOS, although the focus was on shorter chains (GF2-GF4). researchgate.net The principle remains the same for targeting longer chains like DP12, where limiting the extent of hydrolysis is key. The process must be stopped at the precise moment when the concentration of the DP12 fraction is at its peak, before it is further hydrolyzed into smaller oligosaccharides.

Specificity of Endo-inulinases for DP Control

Endo-inulinases (EC 3.2.1.7) are key enzymes in the production of FOS from inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. These enzymes work by randomly cleaving the β(2→1) glycosidic bonds within the inulin chain. foodchemistryjournal.com This process results in a mixture of FOS with varying degrees of polymerization (DP). mdpi.com

However, most microbial endo-inulinases tend to produce short-chain FOS, primarily with a DP between 3 and 5. nih.gov The production of a specific, high-DP FOS such as DP12/GF11 is more challenging and less commonly reported. The final distribution of FOS chain lengths is influenced by several factors:

Enzyme Source: Endo-inulinases from different microorganisms exhibit different product specificities.

Reaction Conditions: Parameters such as pH, temperature, substrate concentration, and reaction time can be adjusted to modulate the DP of the resulting FOS. nih.govceon.rsceon.rs For instance, lower concentrations of the initial substrate may favor the formation of FOS with a higher DP. frontiersin.org

Substrate Type: The type of inulin used can also affect the final product composition.

Achieving a high yield of a specific high-DP FOS like DP12/GF11 through enzymatic hydrolysis alone is difficult. The process typically results in a heterogeneous mixture of FOS, which then requires extensive downstream processing to isolate the desired compound.

| Factor | Effect on FOS Production | Reference |

|---|---|---|

| Enzyme Source | The specificity of the fructosyltransferase or inulinase (B15287414) determines the type and chain length of the FOS produced. | nih.gov |

| Substrate Concentration | Higher sucrose concentrations tend to favor the production of shorter-chain FOS (DP3-DP4), while lower concentrations can lead to the formation of longer-chain FOS (DP5-DP6). | frontiersin.org |

| Temperature | Affects the rate of both the desired transfructosylation reaction and the competing hydrolysis reaction, thereby influencing the yield and DP of the FOS. Optimal temperatures for FOS production are typically between 50-60°C. | mdpi.com |

| pH | Impacts the stability and activity of the enzyme. Most fructosyltransferases have an optimal pH in the range of 4.5 to 6.5. | ceon.rs |

| Reaction Time | The composition of the FOS mixture changes over time, with shorter-chain FOS being produced first, followed by their elongation into higher DP FOS. Prolonged reaction times can lead to hydrolysis of the FOS products. | mdpi.com |

Integrated Bioprocess Design and Downstream Processing

The industrial production of high-purity FOS, including DP12/GF11, often involves an integrated bioprocess. This approach combines the fermentation step for enzyme production with the enzymatic reaction and subsequent purification steps in a streamlined and efficient manner. mdpi.com The goal is to maximize the yield of the target FOS while minimizing production costs.

Integrated bioprocesses can be designed as either one-step or two-step systems. In a one-step process, the microorganism that produces the necessary enzymes is cultivated in the presence of the substrate, leading to simultaneous enzyme secretion and FOS synthesis. A two-step process, on the other hand, involves separate stages for enzyme production and the subsequent enzymatic reaction. The use of immobilized enzymes or whole cells is a common strategy in these processes to allow for continuous operation and easier separation of the biocatalyst from the product stream.

The isolation of a specific FOS like DP12/GF11 from the complex mixture produced during enzymatic synthesis is a critical and challenging step. Several chromatographic techniques have been developed for this purpose:

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the separation and purification of FOS. nih.gov To improve the separation of highly polar FOS, a pre-column derivatization step can be employed to make the molecules less polar. mdpi.comresearchgate.net

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It has been used to fractionate FOS mixtures and isolate specific DP ranges. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is another effective technique for separating polar compounds like oligosaccharides. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): HPLC systems equipped with appropriate columns can be used to isolate high-purity FOS fractions. For instance, FOS with a DP of 3 and 4 have been successfully separated using microcrystalline cellulose (B213188) stationary phases and aqueous ethanol (B145695) mobile phases. nih.gov

| Technique | Principle | Application for FOS | Reference |

|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support matrix. | Effective for separating FOS mixtures, often coupled with pre-column derivatization to enhance separation of polar oligosaccharides. | nih.govmdpi.com |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Used to fractionate FOS based on their degree of polymerization. | nih.gov |

| Hydrophilic Interaction Chromatography (HILIC) | A variation of normal-phase liquid chromatography that separates analytes based on their hydrophilicity. | Well-suited for the separation of polar compounds like FOS. | nih.gov |

| Preparative HPLC | High-resolution chromatographic technique used for the isolation and purification of specific compounds from a mixture. | Can be used to obtain high-purity fractions of FOS with a specific degree of polymerization. | nih.gov |

The commercial-scale production of a specific, high-purity FOS like DP12/GF11 faces several significant challenges:

Low Yield of Specific High-DP FOS: As mentioned, enzymatic reactions typically produce a mixture of FOS with a range of DPs, with lower DP species often being predominant. mdpi.com This results in a low initial concentration of the desired high-DP FOS.

High Cost of Production: The cost of enzymes, substrates, and the complex purification processes contribute to the high price of pure FOS products. researchgate.net

Lack of Analytical Standards: The limited availability and high cost of pure FOS reference standards, such as DP12/GF11, make quality control and product characterization difficult and expensive. mdpi.com

Overcoming these challenges will require further research and development in areas such as enzyme engineering to improve the specificity of FOS-producing enzymes, the development of more efficient and cost-effective purification technologies, and the optimization of integrated bioprocesses.

Advanced Structural Elucidation and Analytical Methodologies for Fructo Oligosaccharide Dp12/gf11

Chromatographic Separation Techniques

Chromatography is a cornerstone of polymer analysis, enabling the separation of complex mixtures into their individual components. For fructo-oligosaccharides, several high-performance chromatographic techniques are employed to analyze their distribution, profile, and molecular weight.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for DP Distribution

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the detailed analysis of carbohydrates like FOS. chromatographyonline.comcreative-biolabs.com This method offers high-resolution separation of neutral and charged oligosaccharides without the need for derivatization. chromatographyonline.comthermofisher.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on strong anion-exchange columns. ethz.ch Pulsed Amperometric Detection provides direct and highly sensitive detection of the separated carbohydrates. creative-biolabs.com

HPAEC-PAD is exceptionally well-suited for determining the distribution of FOS based on their degree of polymerization (DP). nih.gov It can effectively separate FOS homologs, resolving individual oligomers from DP2 (kestose) up to much higher degrees of polymerization (DP > 60), which comfortably includes DP12. nih.govresearchgate.net The separation allows for both qualitative and quantitative analysis of the various chain lengths present in a sample. spkx.net.cnnih.gov Researchers have successfully used columns like the Dionex CarboPac™ series (e.g., PA100, PA200, PA20) with a sodium hydroxide (B78521) and sodium acetate (B1210297) gradient to resolve complex FOS mixtures. nih.govnih.govnih.gov This capability is crucial for characterizing the specific DP profile of a FOS product and ensuring its composition. nih.gov

Table 1: Example HPAEC-PAD System Parameters for FOS Analysis

| Parameter | Setting | Reference |

| Column | Dionex CarboPac PA200 | nih.govnih.gov |

| Mobile Phase | Gradient of Deionized Water, 0.2 mol/L NaOH, and 0.4 mol/L NaAc | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temp. | 30 °C | creative-biolabs.comnih.gov |

| Detection | Pulsed Amperometric Detection (PAD) | thermofisher.comnih.gov |

| Injection Vol. | 25 µL | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) and HPTLC-AMD for Profile Analysis

High-Performance Thin Layer Chromatography (HPTLC) serves as a powerful and flexible tool for the profile analysis and fingerprinting of fructo-oligosaccharides. nih.govresearchgate.net As a sophisticated form of TLC, HPTLC utilizes plates with smaller particle sizes and thinner layers, which results in better separation efficiency, higher detection sensitivity, and faster analysis times. merckmillipore.com It is particularly useful for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control. nih.gov

For FOS analysis, samples are spotted on silica (B1680970) gel plates and developed using a mobile phase, typically a mixture of solvents like butanol, ethanol (B145695), and water. nih.gov This process separates the different oligosaccharides based on their polarity and size, allowing for the visualization of the entire FOS profile, including kestose (GF2), nystose (B80899) (GF3), and fructofuranosylnystose (GF4), up to higher DP oligomers. nih.govresearchgate.net A technique known as Automated Multiple Development (HPTLC-AMD) can further enhance separation by using a polarity gradient, which is especially effective for complex mixtures of FOS and inulin (B196767). researchgate.net The developed bands can be visualized and quantified using a densitometer after derivatization with a reagent. nih.govresearchgate.net

Table 2: HPTLC Method Details for FOS Quantification

| Parameter | Detail | Reference |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates | nih.gov |

| Mobile Phase | Butanol:Ethanol:Water (60:24:16, v/v/v) | nih.gov |

| Detection | Densitometry at 500 nm after derivatization | nih.gov |

| Limit of Detection | 4.58 ng/spot (for kestose and nystose) | nih.gov |

| Limit of Quantification | ~13.9 ng/spot (for kestose and nystose) | nih.gov |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers, including fructo-oligosaccharides. researchgate.netspecificpolymers.com The separation mechanism is based on the hydrodynamic volume of the molecules. bitesizebio.com The column is packed with porous beads, and as the sample passes through, larger molecules that are excluded from the pores travel a shorter path and elute first. bitesizebio.com Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later.

Table 3: Typical SEC Columns for Fructan Analysis

| Column Name | Application Area | Reference |

| Ultrahydrogel DP | Analysis of agave fructans (DP 1-49) | researchgate.net |

| TSKgel SuperOligoPW | High-speed analysis of oligosaccharides (MW 100-3000) | chromatographyonline.com |

| Sephadex G-25 | Separation of low molecular weight FOS | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering much higher resolution and faster analysis times. youtube.com The primary difference lies in the use of columns packed with much smaller particles (typically less than 2 µm), which enhances separation efficiency. youtube.com This allows for the rapid and detailed separation of components in complex mixtures.

For FOS analysis, UHPLC can provide superior separation of individual oligomers compared to traditional HPLC. researchgate.netnih.gov The increased peak capacity and resolution are particularly beneficial for resolving closely related FOS structures or for analyzing samples that contain a wide range of DPs. The principles of separation are similar to HPLC, often utilizing normal-phase, reversed-phase, or hydrophilic interaction liquid chromatography (HILIC) modes, depending on the specific application and the FOS being analyzed. The enhanced performance of UHPLC makes it an excellent tool for in-depth quality control and the precise quantification of specific FOS components like DP12. researchgate.net

Mass Spectrometry (MS) for Molecular and Linkage Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation of complex molecules like oligosaccharides, providing precise molecular weight information and insights into polymer structure.

MALDI-TOF MS for Molecular Weight and Polymerization Degree

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like polymers and oligosaccharides. wpmucdn.com In this method, the analyte is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB), and a laser pulse vaporizes and ionizes the molecules with minimal fragmentation. wpmucdn.comnih.gov The time it takes for the resulting ions to travel through a flight tube to the detector is proportional to their mass, allowing for precise molecular weight determination. sigmaaldrich.com

MALDI-TOF MS is a powerful tool for characterizing FOS, as it can resolve individual oligomers within a distribution. nih.gov This allows for the direct confirmation of the molecular weight of a specific component like Fructo-oligosaccharide DP12 and the determination of the degree of polymerization of all species present in the sample. sigmaaldrich.com The observed mass of a given oligomer (n-mer) can be calculated using the formula:

Mn-mer = n(MRU) + MEG1 + MEG2 + Mion

where n is the degree of polymerization, MRU is the mass of the repeating unit (fructose), MEG1 and MEG2 are the masses of the end groups (glucose and the terminal fructose (B13574) hydroxyl), and Mion is the mass of the cationizing agent (e.g., Na⁺). sigmaaldrich.comnih.gov This makes MALDI-TOF MS an essential technique for verifying the identity and purity of FOS like DP12/GF11. nih.gov

Table 4: Common Matrices for MALDI-TOF MS of Oligosaccharides

| Matrix | Abbreviation | Common Use | Reference |

| 2,5-Dihydroxybenzoic acid | 2,5-DHB | General purpose, good for FOS and other carbohydrates | nih.gov |

| 3-Aminoquinoline (B160951) | 3-AQ | Suitable for inulin with higher DP | nih.gov |

| trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Broadly applicable polymer matrix | frontiersin.org |

| Super-DHB | sDHB | Mixture of DHB and other additives to improve ionization |

ESI-MS and Tandem Mass Spectrometry (MS/MS) for Linkage and Sequence

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows large, non-volatile molecules like FOS to be transferred into the gas phase as intact ions, typically as adducts with sodium ([M+Na]⁺) or other cations. mdpi.comucdavis.edu For Fructo-oligosaccharide DP12/GF11 (C₇₂H₁₂₂O₆₁), ESI-MS would confirm the molecular weight and degree of polymerization.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for sequencing and linkage analysis. acs.org In this process, the parent ion corresponding to DP12 is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation primarily occurs at the glycosidic bonds, which are the most labile sites. youtube.com This process generates a series of smaller fragment ions, which are then analyzed.

The resulting fragmentation pattern provides a "fingerprint" of the oligosaccharide's sequence. Cleavages on either side of the glycosidic oxygen atom produce characteristic B, C, Y, and Z ions. By analyzing the mass differences between these sequential fragment ions, the order of the monosaccharide units can be deduced. For a linear FOS like GF11, a series of Y-ions would be expected, each differing by the mass of a fructose residue (162 Da), confirming the repetitive nature of the chain. mdpi.comnih.gov While standard CID is excellent for sequencing, it is often insufficient to differentiate between isomers (e.g., fructose vs. glucose) or to definitively assign linkage positions (e.g., 2→1 vs. 2→6). acs.org Specialized techniques, such as logically derived sequence tandem mass spectrometry, can provide more detailed information on linkage positions by analyzing unique disaccharide fragmentation fingerprints. rsc.org

Table 1: Conceptual MS/MS Fragmentation of this compound ([M+Na]⁺) This table illustrates the expected major Y-ion series from the fragmentation of the sodiated parent ion. The mass of a fructose residue is 162.05 Da and a glucose residue is 162.05 Da (they are isomers). The terminal glucose is part of the sucrose (B13894) moiety.

| Ion Type | Formula | Description | Calculated m/z |

|---|---|---|---|

| [M+Na]⁺ | [C₇₂H₁₂₂O₆₁ + Na]⁺ | Parent Ion (GF11) | 1985.6 |

| Y₁₀ | [C₆₆H₁₁₂O₅₆ + Na]⁺ | GF10 Fragment | 1823.6 |

| Y₉ | [C₆₀H₁₀₂O₅₁ + Na]⁺ | GF9 Fragment | 1661.5 |

| Y₈ | [C₅₄H₉₂O₄₆ + Na]⁺ | GF8 Fragment | 1499.5 |

| Y₇ | [C₄₈H₈₂O₄₁ + Na]⁺ | GF7 Fragment | 1337.4 |

| Y₆ | [C₄₂H₇₂O₃₆ + Na]⁺ | GF6 Fragment | 1175.4 |

| Y₅ | [C₃₆H₆₂O₃₁ + Na]⁺ | GF5 Fragment | 1013.3 |

| Y₄ | [C₃₀H₅₂O₂₆ + Na]⁺ | GF4 Fragment | 851.3 |

| Y₃ | [C₂₄H₄₂O₂₁ + Na]⁺ | GF3 Fragment | 689.2 |

| Y₂ | [C₁₈H₃₂O₁₆ + Na]⁺ | GF2 Fragment | 527.2 |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High Resolution

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) provides the highest mass resolution and accuracy currently available. pnnl.gov This capability is crucial for the unambiguous identification of complex biomolecules like high-molecular-weight fructans. For this compound, FTICR-MS can measure the mass of the intact molecule with sub-parts-per-million (ppm) accuracy. nih.gov

This ultra-high resolution allows for the confident determination of the elemental formula (C₇₂H₁₂₂O₆₁), distinguishing it from other potential compounds with very similar nominal masses. It can resolve isotopic peaks even for large molecules, further confirming the elemental composition. In complex mixtures extracted from natural sources, FTICR-MS can resolve individual FOS species with different degrees of polymerization (e.g., DP11, DP12, DP13) that might co-elute during chromatographic separation. nih.govnih.gov This level of precision is essential for verifying the identity and purity of a specific FOS like DP12/GF11.

Table 2: High-Resolution Mass Data for this compound Illustrates the precision of FTICR-MS in determining the elemental composition.

| Property | Value |

|---|---|

| Chemical Formula | C₇₂H₁₂₂O₆₁ |

| Monoisotopic Mass (Theoretical) | 1962.6444 Da |

| Expected FTICR-MS Measurement | 1962.6444 ± <0.001 Da |

| Sodiated Adduct [M+Na]⁺ (Theoretical) | 1985.6339 Da |

| Potassiated Adduct [M+K]⁺ (Theoretical) | 2001.6078 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural elucidation of carbohydrates in solution. It provides detailed information about the monosaccharide composition, sequence, glycosidic linkage positions, and anomeric configurations (α or β). slu.se

1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) for Glycosidic Linkage and Anomeric Configuration

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for the complete structural assignment of this compound.

¹H and ¹³C NMR: The 1D spectra provide an overview of the molecule. The anomeric region of the ¹H spectrum (typically ~4.5-5.5 ppm) and the ¹³C spectrum (~90-110 ppm) are particularly informative. iaea.org For GF11, signals corresponding to the anomeric proton and carbon of the terminal glucose, the internal fructose units, and the terminal fructose unit would be observed. semanticscholar.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) scalar couplings within each sugar ring, allowing for the assignment of all protons belonging to a single monosaccharide residue, starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkages. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For GF11, a correlation between the anomeric proton of one fructose unit and the C1 of the adjacent fructose unit (H2-C1) would confirm the (2→1) linkage. A correlation between the glucose anomeric proton (H1G) and the fructose C2 (C2F) would establish the link between the glucose and the start of the fructose chain. researchgate.net

The chemical shifts of the anomeric carbons and protons, along with the linkage-site carbons (e.g., C1 and C2 of the fructose units), are highly diagnostic of the linkage type and anomeric configuration. semanticscholar.org

Table 3: Representative NMR Chemical Shifts (δ in ppm) for a β-(2→1) Fructan Chain Expected chemical shift ranges in D₂O, based on data for similar fructo-oligosaccharides. semanticscholar.org

| Residue Type | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Terminal α-Glucosyl (G) | H-1 | ~5.4 | ~93 |

| C-1 | - | ~93 | |

| Internal β-Fructosyl (F) | H-1a, H-1b | ~3.5 - 3.8 | ~64 |

| C-1 | - | ~64 | |

| C-2 | - | ~104 | |

| C-3 | ~4.2 | ~77 | |

| C-4 | ~4.0 | ~75 | |

| C-5 | ~3.9 | ~83 | |

| C-6a, H-6b | ~3.7 - 3.9 | ~63 |

| Terminal β-Fructosyl (F) | C-2 | - | ~104 |

Conformational Analysis through NMR

NMR spectroscopy can also provide insight into the three-dimensional conformation of this compound in solution. The flexibility of the molecule is primarily determined by the rotation around the glycosidic bonds, defined by the torsion angles phi (φ) and psi (ψ).

Two key NMR parameters are used for this analysis:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks between protons on adjacent sugar residues (e.g., H1 of one residue and H2 of the next) provide direct evidence for the spatial arrangement across the glycosidic linkage, helping to define the preferred conformation. nih.gov

J-Coupling Constants: The magnitude of three-bond scalar coupling constants (³J) between protons (³JHH) or between protons and carbons (³JCH) is dependent on the dihedral angle between them, as described by the Karplus equation. acs.org Measuring these trans-glycosidic coupling constants can provide quantitative information about the time-averaged distribution of conformations (rotamers) around the glycosidic bond. nd.edu

By combining NOE distance restraints and J-coupling-derived angle restraints with molecular modeling simulations, a detailed picture of the preferred solution conformation of this compound can be constructed. acs.org

Other Spectroscopic and Hybrid Techniques

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific chemical bonds. The resulting spectrum is a characteristic fingerprint of the compound. For a FOS, the FTIR spectrum is dominated by:

A broad band around 3300-3400 cm⁻¹ due to O-H stretching vibrations of the numerous hydroxyl groups.

Bands around 2900 cm⁻¹ corresponding to C-H stretching vibrations.

A complex "fingerprint region" between 1200 and 950 cm⁻¹, which is rich in information about the carbohydrate structure. nih.gov This region contains C-O stretching and C-C stretching vibrations of the pyranose and furanose rings, as well as vibrations characteristic of the glycosidic linkage. Specific bands around 939 cm⁻¹ have been attributed to β-linkages. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy; vibrations that are weak in IR may be strong in Raman, and vice versa. Raman is particularly sensitive to symmetric, non-polar bonds, such as the C-C backbone of the sugar rings. nih.gov A key advantage is that the Raman signal from water is very weak, making it well-suited for studying carbohydrates in aqueous solutions without overwhelming interference from the solvent. nih.gov

Together, IR and Raman spectra can be used to confirm the presence of characteristic polysaccharide functional groups and provide information on the anomeric configuration and glycosidic bonds within the this compound structure. researchgate.netnih.gov

Table 4: Characteristic Vibrational Spectroscopy Bands for Fructo-oligosaccharides

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3300 | O-H stretching | IR | researchgate.net |

| ~2930 | C-H stretching | IR | researchgate.net |

| ~1138-1158 | C-O-C stretching (glycosidic linkage) | IR | researchgate.netnih.gov |

| ~1030-1060 | C-O stretching | IR | nih.gov |

| ~930-940 | β-glycosidic linkage | IR | researchgate.net |

| ~898 | α-glycosidic linkage | IR | researchgate.net |

Hyphenated Techniques (e.g., GC-MS of derivatized FOS)

The structural elucidation of complex oligosaccharides such as Fructo-oligosaccharide (FOS) DP12/GF11 presents significant analytical challenges due to their high polarity, low volatility, and structural similarity between isomers. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for overcoming these challenges. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, offering high-resolution separation and sensitive detection, though it necessitates a crucial sample preparation step: derivatization. ucsf.edu

Fructo-oligosaccharides in their native form are not suitable for GC analysis because they are not volatile and will thermally decompose at the high temperatures used in the GC injector and column. Derivatization is a chemical process that transforms the polar hydroxyl (-OH) groups on the sugar molecules into less polar, more volatile functional groups. ucsf.eduresearchgate.net This allows the FOS to be vaporized without degradation and travel through the GC column. Common derivatization methods for carbohydrates include silylation (e.g., creating trimethylsilyl (B98337) derivatives) or acetylation (creating alditol acetates). researchgate.netsemanticscholar.org

Once derivatized, the sample is injected into the gas chromatograph. The GC column separates the individual derivatized oligosaccharides based on their boiling points and interactions with the column's stationary phase. Subsequently, the separated components enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum serves as a molecular fingerprint, providing information on the molecular weight and fragmentation pattern, which is essential for structural identification. nih.govnih.gov While other techniques like LC-MS are often preferred for analyzing complex fructan mixtures, GC-MS remains a valuable and robust method, particularly for linkage analysis after hydrolysis of the oligosaccharide into its constituent monosaccharides. nih.govnih.gov

Table 1: GC-MS Analysis Workflow for Derivatized FOS

| Step | Description | Purpose |

| 1. Hydrolysis (Optional) | The FOS DP12/GF11 polymer is broken down into its constituent monosaccharides (fructose and glucose). | To analyze the glycosidic linkages between sugar units. |

| 2. Derivatization | The hydroxyl (-OH) groups of the intact oligosaccharide or its constituent monosaccharides are chemically modified (e.g., silylation or acetylation). researchgate.net | To increase the volatility and thermal stability of the analyte for GC analysis. ucsf.edu |

| 3. GC Separation | The derivatized sample is injected into the GC, where individual components are separated as they travel through a heated column. | To separate the complex mixture into individual compounds based on their physicochemical properties. |

| 4. MS Detection & Analysis | Separated components are ionized, fragmented, and detected by the mass spectrometer, which generates a mass spectrum for each component. | To determine the molecular weight and fragmentation pattern for structural identification and confirmation. nih.gov |

Computational Approaches for Structural Prediction and Interaction Modeling

Experimental characterization of large, flexible molecules like FOS DP12/GF11 can be complex and time-consuming. Computational modeling provides a powerful complement, offering insights into the three-dimensional structures, dynamic behavior, and potential interactions of these oligosaccharides at an atomic level. nih.gov These in silico methods are essential for building a comprehensive understanding of how structure dictates function.

Molecular Dynamics Simulations for Conformational Flexibility

The glycosidic linkages that form the backbone of a fructo-oligosaccharide are not rigid; they allow for a significant degree of rotation. nih.gov This gives a long-chain molecule like FOS DP12/GF11 enormous conformational flexibility, meaning it can adopt a vast number of different three-dimensional shapes in solution. nih.gov Understanding this dynamic behavior is critical, as the molecule's conformation can influence its physical properties and biological interactions.

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. nih.gov By using software packages like GROMACS or LAMMPS, researchers can build an atomistic model of FOS DP12/GF11 solvated in a water box to mimic physiological conditions. mdpi.comresearchgate.net The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over short time steps, typically on the scale of femtoseconds. Running the simulation for an extended period (nanoseconds to microseconds) generates a trajectory that reveals the molecule's dynamic behavior. researchgate.net

For oligosaccharides, MD simulations have shown that these molecules are highly adaptable and can exist as an ensemble of different conformers. nih.gov The distribution of these conformations can be influenced by the surrounding environment, such as interactions with different solvents or surfaces. nih.gov These simulations provide a detailed picture of the global three-dimensional shape and flexibility of FOS DP12/GF11, which is often difficult to obtain through experimental methods alone. nih.gov

Table 2: General Workflow for Molecular Dynamics (MD) Simulation

| Step | Description | Details |

| 1. System Setup | A starting 3D structure of FOS DP12/GF11 is generated and placed in a simulation box, typically filled with water molecules to mimic an aqueous environment. | The model is based on known bond lengths, angles, and stereochemistry. mdpi.com |

| 2. Energy Minimization | The initial system's energy is minimized to remove any unfavorable atomic clashes or strained geometries. | This process finds a stable, low-energy starting conformation. |

| 3. Equilibration | The system is gradually heated and pressurized to the desired simulation conditions (e.g., 310 K, 1 bar) while allowing the solvent to arrange naturally around the FOS molecule. | Ensures the simulation begins from a physically realistic state. |

| 4. Production Simulation | The simulation is run for an extended period (e.g., nanoseconds) to collect data on the molecule's movement. researchgate.net | The trajectory of every atom is saved at regular intervals for later analysis. |

| 5. Trajectory Analysis | The collected data is analyzed to understand the molecule's structural and dynamic properties. | This includes analyzing conformational changes, flexibility of the chain, and interactions with solvent molecules. |

Glycoinformatics and Databases for Oligosaccharide Structures

Glycoinformatics is a specialized field of bioinformatics focused on the study of carbohydrates (glycans). wikipedia.org This field is critical because, unlike linear DNA or proteins, the structure of oligosaccharides is often complex and branched, making their representation and analysis computationally challenging. wikipedia.org A key component of glycoinformatics is the development and maintenance of specialized databases that store, organize, and disseminate the vast amount of data generated from glycomic research. nih.gov

These databases serve as centralized repositories for information on glycan structures, their biological sources, and associated analytical data (such as NMR or MS spectra). nih.govglycoinfo.org For a compound like FOS DP12/GF11, these resources are invaluable. Researchers can search for known structures, compare experimental data against database entries, and use integrated tools for structural analysis and prediction. glycopedia.euglycosmos.org Portals like GlyCosmos and GlyGen integrate data from multiple primary databases, allowing for powerful, federated searches that would be impossible to perform on individual resources alone. glycopedia.euglycosmos.org For example, GlyTouCan provides a unique accession number to every registered glycan structure, creating a standardized reference system essential for data consistency and sharing across the global scientific community. wikipedia.orgglycoinfo.org

Table 3: Key Glycoinformatics Databases for Oligosaccharide Research

| Database/Portal | Function and Relevance |

| GlyTouCan | An international repository that assigns a unique, stable accession number to each registered glycan structure. Essential for standardizing data and linking information across different databases. wikipedia.orgglycoinfo.org |

| Carbohydrate Structure Database (CSDB) | Focuses on manually curated structural, taxonomic, bibliographic, and NMR data for carbohydrates from prokaryotes, fungi, and plants. nih.govglycoinfo.org |

| GlyGen | A data integration and dissemination project that harmonizes carbohydrate and glycoconjugate data from numerous international sources, enabling complex searches on glycan occurrence and protein glycosylation. wikipedia.orgglycopedia.eu |

| GlyCosmos Portal | A comprehensive portal providing access to a suite of glycan-related databases and tools, including resources for visualizing glycosylation pathways (GlycoMaple) and glycan distribution (GlycomeAtlas). glycosmos.org |

| GLYCOSCIENCES.de | An integrated portal offering a collection of databases and bioinformatics tools with a strong focus on the 3D structures of glycans and their analysis. nih.gov |

Biological Interactions and Mechanistic Studies of Fructo Oligosaccharide Dp12/gf11 in Model Systems Strictly Non Human Clinical

In Vitro Fermentation Studies with Defined Microbial Consortia

In vitro fermentation models are crucial for elucidating the direct effects of substrates like Fructo-oligosaccharide DP12/GF11 on specific microbial populations and their metabolic activities, independent of host factors.

Substrate Specificity and Utilization by Isolated Microbial Strains

The ability of probiotic bacteria to ferment oligosaccharides is a significant characteristic. nih.gov The utilization of FOS is strain-specific. nih.gov Generally, the growth of beneficial bacteria is more effective and faster with smaller FOS polymers compared to longer chains like inulin (B196767). nih.govplos.org

Bifidobacterium : Many strains of Bifidobacterium are known to ferment FOS. nih.gov Studies have shown that short-chain FOS (scFOS) are particularly effective at promoting the growth of Bifidobacterium. researchgate.net A novel β-fructofuranosidase isolated from Bifidobacterium longum subsp. infantis ATCC 15697 has demonstrated the ability to hydrolyze a wide variety of fructans, including FOS, indicating a broad substrate specificity that contributes to the competitiveness of this strain. nih.gov

Lactobacillus : The ability to ferment FOS is also observed in numerous Lactobacillus strains. nih.gov Out of 86 tested Lactobacillus strains, ten were found to grow on both inulin and FOS. nih.gov Research on Lactobacillus plantarum WCFS1 revealed a specific gene locus that is significantly upregulated during growth on scFOS, indicating a dedicated metabolic pathway for its utilization. nih.gov

Production of Short-Chain Fatty Acids (SCFAs) and other Metabolites

The fermentation of FOS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate, which are known to have various beneficial effects. nih.govnih.gov In vitro fermentation experiments have consistently shown that FOS supplementation stimulates the production of SCFAs. nih.govnih.gov

The main end products of scFOS fermentation by Lactobacillus plantarum WCFS1 have been identified as lactate (B86563) and acetate. nih.gov Studies with various Lactobacillus strains have shown the production of lactic acid, acetic acid, propionic acid, and in some cases, butyric acid from prebiotic fermentation. nih.gov

Interactive Data Table: SCFA Production from FOS Fermentation in a Simulated Human Proximal Colonic Condition nih.gov

| Metabolite | Concentration in Test Media (mM) | Concentration in Blank (mM) |

| Acetate | 34.38 ± 0.38 | 18.46 ± 0.20 |

| Propionate | 20.93 ± 0.56 | 6.24 ± 0.10 |

| Butyrate | 4.93 ± 0.03 | 3.3 ± 0.06 |

| Total SCFA | 61.91 ± 0.87 | 33.65 ± 0.36 |

Modulation of Microbial Community Structure and Function in Controlled Environments

FOS supplementation has been shown to modulate the composition and function of microbial communities in controlled in vitro systems. nih.gov A key effect is the stimulation of beneficial bacteria, such as Bifidobacterium and Lactobacillus. plos.orgnih.gov

In an in vitro colon model, both linear and branched FOS were shown to modulate the human gut microbiota. nih.govmaastrichtuniversity.nl Branched FOS, in particular, had beneficial effects on microbial diversity and increased the abundance of commensal bacteria like Butyricicoccus, Erysipelotrichaceae, Phascolarctobacterium, and Sutterella. nih.govmaastrichtuniversity.nl Linear FOS also increased the abundance of other beneficial bacteria such as Anaerobutyricum, Lachnospiraceae, and Faecalibacterium. nih.govmaastrichtuniversity.nl

Enzymatic Degradation and Metabolism by Microbial Hydrolases

The breakdown of this compound is facilitated by specific microbial enzymes known as fructan hydrolases. nih.govnih.govresearchgate.netfodzyme.comnih.gov

Identification and Characterization of Specific Fructan Hydrolases

Fructan hydrolases, belonging to the glycoside hydrolase family GH32, are responsible for degrading fructans. fodzyme.com These enzymes can be broadly categorized as inulinases and fructofuranosidases. nih.govresearchgate.net

Inulinases : These enzymes hydrolyze the β-(2→1) linkages in inulin and other fructans. researchgate.netnih.gov They are classified as endo-inulinases, which act on internal linkages to produce fructooligosaccharides, and exo-inulinases, which cleave terminal fructose (B13574) units. fodzyme.comnih.gov Commercial inulinases are often derived from the fungus Aspergillus niger. nih.gov An exo-inulinase from Aspergillus awamori has been shown to hydrolyze inulooligosaccharides with varying degrees of polymerization. researchgate.net

Fructofuranosidases : These enzymes, also known as invertases, hydrolyze sucrose (B13894) and can also act on FOS. nih.gov A β-fructofuranosidase from the yeast Xanthophyllomyces dendrorhous has been characterized, showing optimal activity at a pH of 5.0-6.5 and a temperature of 65-70°C. nih.gov Similarly, a novel β-fructofuranosidase from Bifidobacterium longum has been identified and shown to have a broad specificity for various fructans. nih.gov

Kinetics of this compound Hydrolysis

The hydrolysis of FOS, including longer chains like DP12/GF11, is influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature. nih.gov

Kinetic studies of an exo-inulinase from Aspergillus awamori on inulooligosaccharides (DP 2-7) demonstrated that the hydrolysis follows Michaelis-Menten kinetics. researchgate.net The rate of hydrolysis was observed to be lower for oligosaccharides with a lower degree of polymerization. researchgate.net

The chemical hydrolysis of FOS (GF2, GF3, and GF4) has been shown to follow pseudo-first-order kinetics. nih.gov The rate of hydrolysis increases with temperature and decreases with increasing pH. nih.gov

A study on a novel β-fructofuranosidase from Bifidobacterium longum determined the apparent affinity (Km) and specific activity for different FOS substrates. nih.gov

Interactive Data Table: Kinetic Parameters of a Novel β-fructofuranosidase from Bifidobacterium longum nih.gov

| Substrate | Km (mmol/L) | Specific Activity (μmol/min/mg) |

| Levan-type FOS (β2-6) | 9.2 | 908 |

| Oligofructose P95 (β2-1 FOS, DP 2-8) | 4.6 | 725 |

Interactions with Model Host Cellular Systems (e.g., cell lines, non-human animal tissues/organs)

The interaction of fructo-oligosaccharides (FOS) with host cellular systems is a critical area of research, providing insights into their potential biological activities. Studies using in vitro models, such as cell lines and non-human animal tissues, have begun to elucidate the mechanisms by which these complex carbohydrates can influence cellular behavior.

The adhesion of molecules to cellular surfaces is a fundamental process in many biological events, including pathogen infection and immune responses. While direct studies on the cellular adhesion and recognition mechanisms of this compound are limited, research on prebiotics, in general, suggests a potential role in modulating these interactions. Prebiotics may act as a barrier to pathogens by preventing their adhesion to epithelial receptors. nih.gov This is a crucial aspect of their beneficial effects on gut health. The principle of competitive exclusion, where beneficial bacteria are promoted, can also indirectly affect pathogen adhesion. nih.gov However, the specific molecular interactions between long-chain FOS like DP12/GF11 and host cell adhesion molecules remain an area for further investigation.

Inulin-type fructans have been shown to induce changes in the colonic epithelium, where they can stimulate proliferation in the crypts and modulate endocrine as well as immune functions. researchgate.netscilit.com The fermentation of these fructans by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are known to have immunomodulatory and anti-inflammatory capabilities. researchgate.net These metabolites can influence various cellular signaling pathways. While these effects are well-documented for FOS in general, the specific signaling cascades targeted by this compound in immune and epithelial cell lines require more direct research.

Bioactivity in Non-Human Organismal Models (e.g., animal nutrition, plant science)

The application of FOS in non-human organismal models, particularly in animal nutrition and plant science, has provided valuable information on their bioactivity. These studies highlight the influence of FOS on growth, metabolism, and stress responses.

In animal nutrition, inulin-type fructans have been investigated for their effects on lipid metabolism. researchgate.net Animal studies have shown that these fructans can affect lipid metabolism, primarily by reducing hypertriglyceridemia. researchgate.net The degree of polymerization of fructans can influence their fermentation rate, with shorter chains being fermented more rapidly than longer chains. nih.gov This difference in fermentation can impact the production of SCFAs and consequently affect host metabolism.

In aquaculture, FOS has been shown to be a growth-promoting factor in several aquatic species. mdpi.com For instance, in shrimp post-larvae, the administration of FOS has been linked to increased weight and length. mdpi.com The table below summarizes findings from studies on FOS in animal nutrition.

| Model Organism | FOS Type/DP | Observed Effects |

| Shrimp (Penaeus vannamei) | Fructo-oligosaccharide | Increased weight and length. mdpi.com |

| Animal Models (General) | Inulin-type fructans | Reduction in hypertriglyceridemia. researchgate.net |

In the realm of plant science, there is growing evidence that small fructans can act as signaling molecules, particularly under stress conditions. nih.govfrontiersin.org It is hypothesized that these oligosaccharides can be transported through the phloem and contribute to the plant's defense and stress response mechanisms. nih.govfrontiersin.org Fructan accumulation in plants is often associated with responses to various stresses. frontiersin.org

Biotechnological and Industrial Applications of Fructo Oligosaccharide Dp12/gf11 Excluding Direct Human Consumption/pharmaceuticals Based on Health Claims

Applications in Food Technology (as a functional ingredient, focusing on processing/material properties)

In food manufacturing, FOS like DP12/GF11 are valued for their functional properties that influence the physical characteristics, stability, and sensory profile of food products.

Fructo-oligosaccharides function as effective hydrocolloids, which are high-molecular-weight polysaccharides that can alter the rheological and textural properties of food systems. nih.gov When incorporated into food formulations, FOS can act as a bulking agent, providing volume and texture without adding significant calories. nih.gov This is particularly useful in creating low-calorie or reduced-sugar products that mimic the mouthfeel of their full-sugar counterparts.

The viscosity of FOS solutions is dependent on concentration; at low concentrations, they exhibit low viscosity, but as the concentration increases, so does the thickness of the solution. nih.gov This property allows food technologists to precisely control the texture and flow of products such as yogurts, beverages, and baked goods. nih.govwikipedia.org FOS can also improve the organoleptic properties of foods, enhancing texture and taste. mdpi.com